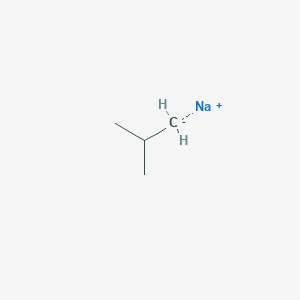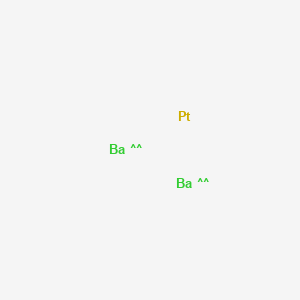
Barium--platinum (2/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Barium–platinum (2/1) is a compound consisting of barium and platinum in a 2:1 ratio
Preparation Methods
Synthetic Routes and Reaction Conditions
Barium–platinum (2/1) can be synthesized through various methods. One common approach involves the reaction of barium salts with platinum salts under controlled conditions. For example, barium chloride can react with platinum chloride in an aqueous solution, followed by precipitation and purification steps to obtain the desired compound. The reaction conditions, such as temperature, pH, and concentration, play a crucial role in determining the yield and purity of the final product.
Industrial Production Methods
In industrial settings, the production of barium–platinum (2/1) may involve more scalable methods, such as solid-state reactions or high-temperature synthesis. These methods ensure the efficient production of the compound in larger quantities, suitable for commercial applications.
Chemical Reactions Analysis
Types of Reactions
Barium–platinum (2/1) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to lower oxidation state species.
Substitution: The compound can participate in substitution reactions where one or more ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are optimized to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield barium–platinum oxides, while reduction reactions may produce lower oxidation state complexes.
Scientific Research Applications
Barium–platinum (2/1) has several scientific research applications, including:
Catalysis: The compound is used as a catalyst in various chemical reactions, including hydrogenation and oxidation reactions.
Materials Science: It is employed in the development of advanced materials with unique electronic and magnetic properties.
Medicine: Research is ongoing to explore its potential use in medical applications, such as imaging and drug delivery.
Industry: The compound is used in the production of specialized coatings and as a component in electronic devices.
Mechanism of Action
The mechanism of action of barium–platinum (2/1) involves its interaction with molecular targets and pathways. For example, in catalytic applications, the compound facilitates the activation of reactants and the formation of intermediate species, leading to the desired products. The specific molecular targets and pathways depend on the application and the reaction conditions.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to barium–platinum (2/1) include other barium-platinum complexes with different stoichiometries, such as barium–platinum (1/1) and barium–platinum (3/1). Additionally, other platinum-based compounds, such as platinum chloride and platinum oxide, share some similarities in their chemical properties and applications.
Uniqueness
Barium–platinum (2/1) is unique due to its specific stoichiometry, which imparts distinct chemical properties and reactivity
Properties
CAS No. |
848411-12-1 |
|---|---|
Molecular Formula |
Ba2Pt |
Molecular Weight |
469.74 g/mol |
InChI |
InChI=1S/2Ba.Pt |
InChI Key |
LKUPNTBHYJXJBM-UHFFFAOYSA-N |
Canonical SMILES |
[Ba].[Ba].[Pt] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S)-2-(Phenyl{[2-(propan-2-yl)phenyl]sulfanyl}methyl)morpholine](/img/structure/B12538738.png)
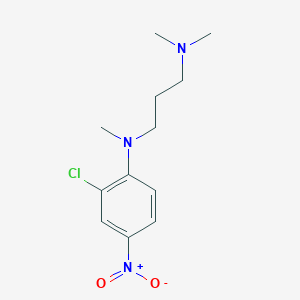
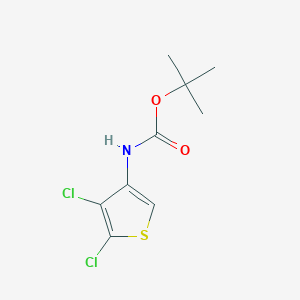
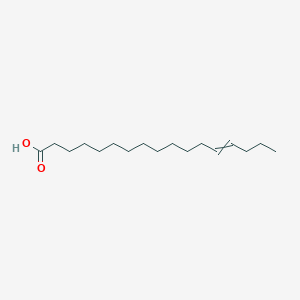
silane](/img/structure/B12538758.png)
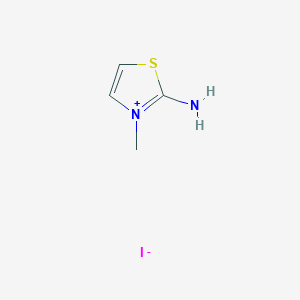
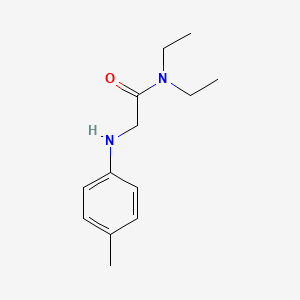

![Benzamide, 2-(difluoromethyl)-N-[2-(1,3,3-trimethylbutyl)phenyl]-](/img/structure/B12538781.png)
![Phosphinic acid, phenyl[[(phenylmethyl)amino]-4-pyridinylmethyl]-](/img/structure/B12538789.png)
![6-[(Oxan-2-yl)oxy]-1-(trimethylsilyl)hex-1-yn-3-ol](/img/structure/B12538793.png)
![(4R)-1-[(2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexyl]hepta-1,6-dien-4-yl carbonate](/img/structure/B12538796.png)
